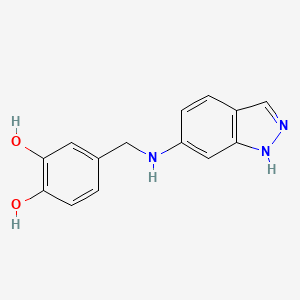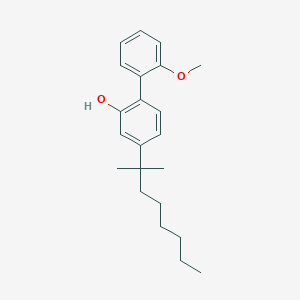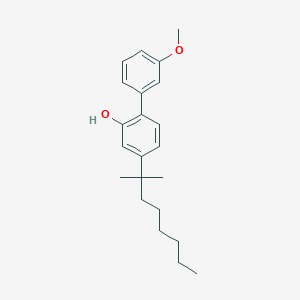
4-(2-(Diethylamino)ethylamino)-1-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Diethylamino)ethylamino)-1-naphthol is an organic compound with a complex structure that includes a naphthol group and a diethylaminoethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(diethylamino)ethylamino)-1-naphthol typically involves the reaction of 1-naphthol with diethylaminoethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced techniques such as microwave-assisted synthesis or flow chemistry can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles are often applied to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Diethylamino)ethylamino)-1-naphthol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of quinone derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding amine derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted naphthol compounds .
Scientific Research Applications
4-(2-(Diethylamino)ethylamino)-1-naphthol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-(diethylamino)ethylamino)-1-naphthol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its molecular structure allows it to bind to specific receptors or active sites, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(Diethylamino)ethoxy)benzophenone
- 4-(Diethylamino)salicylaldehyde
- 4-Amino-N-[2-(diethylamino)ethyl]benzamide
Uniqueness
Compared to similar compounds, 4-(2-(diethylamino)ethylamino)-1-naphthol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its naphthol core and diethylaminoethylamino substituent provide a versatile platform for various chemical modifications and applications .
Properties
Molecular Formula |
C16H22N2O |
|---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
4-[2-(diethylamino)ethylamino]naphthalen-1-ol |
InChI |
InChI=1S/C16H22N2O/c1-3-18(4-2)12-11-17-15-9-10-16(19)14-8-6-5-7-13(14)15/h5-10,17,19H,3-4,11-12H2,1-2H3 |
InChI Key |
LVUBFHBEMVTCJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=CC=C(C2=CC=CC=C21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















